molecular formula C25H21N3O3 B255762 5-[4-(dimethylamino)benzylidene]-1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione

5-[4-(dimethylamino)benzylidene]-1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B255762
M. Wt: 411.5 g/mol
InChI Key: GHMFXTWNZXJCKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[4-(dimethylamino)benzylidene]-1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as DABCO-pyrimidine derivative, is a heterocyclic compound that has been extensively studied for its potential applications in various scientific fields. This compound has a pyrimidine ring with two phenyl and one dimethylamino group attached to it. The synthesis of this compound has been achieved through various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations have been studied in detail.

Mechanism of Action

The mechanism of action of 5-[4-(dimethylamino)benzylidene]-1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrionedine derivative is not fully understood. However, it has been proposed that the compound inhibits cell growth and induces apoptosis by interfering with the cell cycle and DNA replication. It has also been suggested that the compound inhibits the activity of enzymes involved in the biosynthesis of nucleotides, which are essential for DNA replication.
Biochemical and Physiological Effects:
5-[4-(dimethylamino)benzylidene]-1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrionedine derivative has been found to have various biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in the biosynthesis of nucleotides, which are essential for DNA replication. It has also been found to induce apoptosis in cancer cells and inhibit the growth of fungi and bacteria.

Advantages and Limitations for Lab Experiments

5-[4-(dimethylamino)benzylidene]-1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrionedine derivative has several advantages for lab experiments. It is easy to synthesize, and its purity can be easily checked through recrystallization. It has been found to have anticancer, antifungal, and antibacterial properties, which make it a potential candidate for drug development. However, the compound has some limitations as well. It is not very stable in solution, and its solubility is limited in some organic solvents.

Future Directions

There are several future directions for the study of 5-[4-(dimethylamino)benzylidene]-1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrionedine derivative. One direction is to study its potential as a drug candidate for the treatment of cancer, fungal infections, and bacterial infections. Another direction is to study its mechanism of action in more detail to understand how it inhibits cell growth and induces apoptosis. Additionally, further studies can be conducted to improve the stability and solubility of the compound in solution.
In conclusion, 5-[4-(dimethylamino)benzylidene]-1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrionedine derivative is a heterocyclic compound that has been extensively studied for its potential applications in various scientific fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. The compound has shown promising results as a potential drug candidate for the treatment of cancer, fungal infections, and bacterial infections. Further studies are needed to fully understand its mechanism of action and improve its stability and solubility in solution.

Synthesis Methods

The synthesis of 5-[4-(dimethylamino)benzylidene]-1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrionedine derivative has been achieved through various methods. One of the most common methods is the reaction of 4-(dimethylamino)benzaldehyde and 1,3-diphenyl-2-thiourea in the presence of DABCO as a catalyst. The reaction takes place in ethanol at room temperature, and the product is obtained after purification through recrystallization. Other methods include the reaction of 4-(dimethylamino)benzaldehyde and 1,3-diphenylurea in the presence of DABCO as a catalyst and the reaction of 4-(dimethylamino)benzaldehyde and 1,3-diphenyl-2-propen-1-one in the presence of DABCO as a catalyst.

Scientific Research Applications

5-[4-(dimethylamino)benzylidene]-1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrionedine derivative has been extensively studied for its potential applications in various scientific fields. It has been found to have anticancer, antifungal, and antibacterial properties. The compound has been tested against various cancer cell lines, including breast cancer, lung cancer, and colon cancer, and has been found to inhibit cell growth and induce apoptosis. It has also been found to have antifungal activity against Candida albicans and antibacterial activity against Staphylococcus aureus.

properties

Product Name

5-[4-(dimethylamino)benzylidene]-1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione

Molecular Formula

C25H21N3O3

Molecular Weight

411.5 g/mol

IUPAC Name

5-[[4-(dimethylamino)phenyl]methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C25H21N3O3/c1-26(2)19-15-13-18(14-16-19)17-22-23(29)27(20-9-5-3-6-10-20)25(31)28(24(22)30)21-11-7-4-8-12-21/h3-17H,1-2H3

InChI Key

GHMFXTWNZXJCKG-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=O)N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=O)N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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